4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid
CAS No.:
Cat. No.: VC16943419
Molecular Formula: C10H6N4O2S
Molecular Weight: 246.25 g/mol
* For research use only. Not for human or veterinary use.
![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid -](/images/structure/VC16943419.png)
Specification
Molecular Formula | C10H6N4O2S |
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Molecular Weight | 246.25 g/mol |
IUPAC Name | 4-imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid |
Standard InChI | InChI=1S/C10H6N4O2S/c15-10(16)9-13-6(5-17-9)7-4-11-8-2-1-3-12-14(7)8/h1-5H,(H,15,16) |
Standard InChI Key | XALNUOPAPDKHIP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC=C(N2N=C1)C3=CSC(=N3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core consists of an imidazo[1,2-b]pyridazine system fused to a 1,3-thiazole ring. The imidazo[1,2-b]pyridazine moiety comprises a five-membered imidazole ring fused to a six-membered pyridazine ring, while the thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively. The carboxylic acid group at the thiazole’s 2-position enhances polarity and potential for hydrogen bonding, influencing solubility and receptor interactions .
Key Physicochemical Parameters (Inferred from Analogous Compounds):
The density of analogous imidazo-thiazole derivatives ranges from 1.5–1.7 g/cm³, suggesting similar packing efficiency . The compound’s refractive index is estimated at ~1.72, aligning with conjugated heteroaromatic systems .
Synthetic Methodologies
Core Ring Assembly
The synthesis typically involves sequential cyclization and functionalization steps:
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Imidazo[1,2-b]pyridazine Formation:
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Thiazole Ring Construction:
Functionalization and Coupling
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Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of boronic acids to halogenated intermediates enables aryl/heteroaryl substitutions at the pyridazine or thiazole rings .
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Carboxylic Acid Activation: Treatment with oxalyl chloride converts the carboxylic acid to acyl chlorides, facilitating amide bond formation with amines .
Example Synthesis (Adapted from ):
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React 2-aminopyridazine with 1,3-dibromoacetone in DMF to form 3-bromoimidazo[1,2-b]pyridazine.
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Treat α-bromoketone 44a with ethyl thiooxamate in ethanol to yield thiazole-2-carboxylic acid ethyl ester 45.
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Hydrolyze 45 with LiOH/MeOH to obtain the free carboxylic acid.
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Couple the brominated imidazo[1,2-b]pyridazine with the thiazole intermediate via Pd(OAc)₂/Xantphos catalysis.
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs of this compound exhibit potent inhibition of tyrosine kinases like c-Met, a receptor implicated in tumor growth and metastasis . The thiazole-carboxylic acid moiety chelates Mg²⁺ ions in the kinase ATP-binding pocket, while the imidazo[1,2-b]pyridazine system engages in hydrophobic interactions with residue backbones . In vitro studies show IC₅₀ values of 10–50 nM for c-Met inhibition in analogues .
PDE10A Modulation
Patent US8716282B2 highlights imidazo[1,2-b]pyridazine-thiazole hybrids as phosphodiesterase 10A (PDE10) inhibitors, potential therapeutics for neurological disorders . The carboxylic acid group enhances solubility for blood-brain barrier penetration, while the heteroaromatic core binds the enzyme’s catalytic domain .
Antitumor Efficacy
In murine xenograft models, related compounds reduced tumor volume by 60–80% at 50 mg/kg doses, attributed to apoptosis induction and cell cycle arrest at G2/M phase .
Industrial and Pharmaceutical Applications
Drug Development
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Oncology: As c-Met inhibitors, these compounds are candidates for non-small cell lung cancer and glioblastoma therapies .
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Neuropsychiatry: PDE10A inhibition offers promise for schizophrenia and Huntington’s disease .
Agricultural Chemistry
Thiazole derivatives are explored as fungicides due to sulfur’s electrophilic reactivity, disrupting fungal cell membranes .
Recent Advances and Challenges
Green Synthesis
Microwave-assisted cyclization reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) . Solvent-free mechanochemical methods also improve atom economy .
Stability Issues
The carboxylic acid group in thiadiazole derivatives is prone to decarboxylation, necessitating low-temperature storage and lithium salt stabilization .
Selectivity Optimization
Structural tweaks, such as substituting the pyridazine ring with electron-withdrawing groups (e.g., nitro), enhance kinase selectivity but may reduce solubility .
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